molecular formula C10H14ClN3O B14907105 (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol

(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol

Cat. No.: B14907105
M. Wt: 227.69 g/mol
InChI Key: PGLXHUFTSLPPHU-UHFFFAOYSA-N
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Description

(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol typically involves the reaction of 6-chloro-2-methylpyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)ketone.

    Reduction: Formation of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyrimidine: A precursor in the synthesis of (1-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclobutyl)methanol.

    Cyclobutylamine: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with a cyclobutyl group and a hydroxyl functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

[1-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclobutyl]methanol

InChI

InChI=1S/C10H14ClN3O/c1-7-12-8(11)5-9(13-7)14-10(6-15)3-2-4-10/h5,15H,2-4,6H2,1H3,(H,12,13,14)

InChI Key

PGLXHUFTSLPPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2(CCC2)CO

Origin of Product

United States

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